Fmoc-D-leucinol
Description
Contextualization of Fmoc-Protected Compounds in Modern Organic Synthesis
The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile amine protecting group widely employed in organic synthesis, most notably in solid-phase peptide synthesis (SPPS). wikipedia.org Introduced by Carpino in 1972, the Fmoc group revolutionized peptide chemistry. total-synthesis.com Its primary function is to temporarily block the amino group of an amino acid or other amine-containing molecule, preventing it from undergoing unwanted reactions during a chemical transformation.
The key advantage of the Fmoc group is its clever deprotection strategy. It is stable under acidic conditions but can be readily removed by treatment with a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). wikipedia.orggenscript.com This orthogonality to acid-labile protecting groups, such as the Boc group, allows for selective deprotection strategies in the construction of complex molecules. total-synthesis.com The Fmoc protection and deprotection process is central to Fmoc-based SPPS, enabling the stepwise addition of amino acids to build a peptide chain. genscript.com Furthermore, the cleavage of the Fmoc group releases a dibenzofulvene byproduct which has strong UV absorption, allowing for the real-time monitoring of the reaction progress, a feature that facilitates the automation of peptide synthesis. total-synthesis.com
The introduction of the Fmoc group onto an amine is typically achieved by reacting the amine with reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions. wikipedia.org The reliability and mild conditions associated with Fmoc chemistry have made it an indispensable tool for chemists synthesizing peptides, modified proteins, and other complex organic molecules. total-synthesis.comchemimpex.com
Significance of D-Amino Alcohols as Chiral Building Blocks in Complex Molecule Construction
Chiral amino alcohols are a critical class of organic compounds that contain both an amino group and a hydroxyl group. iris-biotech.deiris-biotech.de They are fundamental building blocks in the synthesis of many natural products and pharmaceuticals. conicet.gov.ar Their importance is particularly pronounced in asymmetric synthesis, where the inherent chirality of the amino alcohol is used to control the stereochemical outcome of a reaction, acting as chiral auxiliaries or ligands for metal catalysts. conicet.gov.ar
While L-amino acids and their corresponding alcohols are more common in nature, D-amino alcohols, which possess the opposite stereochemistry, offer unique advantages in the design of novel molecules. The incorporation of D-isomers into peptides, for instance, can significantly increase their resistance to enzymatic degradation by proteases, which are typically specific for L-isomers. cymitquimica.com This enhanced stability is a highly desirable property in the development of peptide-based therapeutics. The presence of a D-isomer can impart distinct biological activities and conformational properties to the final molecule. cymitquimica.com Enantiopure amino alcohols are therefore versatile and valuable synthons for creating complex molecules with precisely controlled three-dimensional structures. iris-biotech.de
Overview of Fmoc-D-leucinol's Role in Contemporary Chemical and Biological Sciences
This compound, which has the chemical formula C21H25NO3, is a chiral building block that combines the features of both Fmoc protection and a D-amino alcohol structure. chemimpex.com It is a white powder with a melting point of 135-139 ºC. chemimpex.com As a derivative of the D-isomer of leucine (B10760876), it provides the specific stereochemical configuration often sought for enhancing molecular stability or achieving a particular biological interaction. cymitquimica.comchemimpex.com
This compound is a versatile intermediate used primarily in peptide synthesis and medicinal chemistry. chemimpex.com In peptide synthesis, it serves as a crucial building block, particularly in SPPS, allowing for the efficient construction of complex peptide sequences. chemimpex.com Its application extends to drug development, where it is used to design novel pharmaceuticals, and in bioconjugation, where it facilitates the linking of biomolecules to other molecules or surfaces. chemimpex.com Furthermore, derivatives of this compound are being explored in neuroscience research for their potential in developing therapeutics for neurodegenerative diseases. chemimpex.com The Fmoc group ensures its seamless integration into standard Fmoc-based synthetic protocols, making it a reliable and valuable tool for researchers. chemimpex.com
Physicochemical Properties of this compound
| Property | Value | Reference |
| Synonyms | Fmoc-D-Leu-ol | chemimpex.com |
| CAS Number | 215178-41-9 | chemimpex.com |
| Molecular Formula | C21H25NO3 | chemimpex.com |
| Molecular Weight | 339.43 | chemimpex.com |
| Appearance | White powder | chemimpex.com |
| Melting Point | 135-139 ºC | chemimpex.com |
| Purity | ≥ 99.5% (HPLC) | chemimpex.com |
| Storage Conditions | 0-8 °C | chemimpex.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2R)-1-hydroxy-4-methylpentan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-14(2)11-15(12-23)22-21(24)25-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,14-15,20,23H,11-13H2,1-2H3,(H,22,24)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMGVJAOLIDKGZ-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Chemical Derivatization of Fmoc D Leucinol
Advanced Strategies for the Stereoselective Synthesis of Fmoc-D-leucinol
The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal and materials chemistry. For this compound, achieving high enantiopurity is critical, as the biological or chemical properties of its derivatives are intrinsically linked to its absolute stereochemistry.
The most direct and widely employed strategy for synthesizing enantiopure this compound involves the chemoselective reduction of the corresponding N-protected amino acid, Fmoc-D-leucine. This approach leverages the commercial availability of high-purity D-leucine.
The typical synthetic sequence is as follows:
N-Protection: D-leucine is reacted with a fluorenylmethyloxycarbonylating agent, such as 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), under basic conditions to yield N-Fmoc-D-leucine. wikipedia.org
Carboxylic Acid Reduction: The carboxylic acid group of N-Fmoc-D-leucine is then selectively reduced to a primary alcohol. This transformation requires a reducing agent that does not affect the carbamate (B1207046) (Fmoc) protecting group. Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BMS), are commonly used for this purpose. The reaction proceeds via the formation of a boronate ester intermediate, which is subsequently hydrolyzed to afford this compound.
Alternative asymmetric routes focus on establishing the chiral center during the synthesis itself. One such approach is the asymmetric reduction of a prochiral ketone precursor. Another advanced method involves the use of chiral auxiliaries. For instance, an achiral acid can be coupled to a chiral auxiliary, followed by a stereoselective amination or alkylation step to set the desired stereocenter, and subsequent reduction and removal of the auxiliary. beilstein-journals.org
| Strategy | Key Step | Advantages | Disadvantages |
| Reduction of D-Leucine | Selective reduction of Fmoc-D-leucine carboxylic acid | High enantiopurity from chiral pool; reliable and scalable. | Dependent on the availability and cost of enantiopure D-leucine. |
| Asymmetric Catalysis | Catalytic asymmetric hydrogenation or transfer hydrogenation of a suitable unsaturated precursor | Direct synthesis from achiral starting materials; high atom economy. | Catalyst development can be complex; optimization of reaction conditions required. |
| Chiral Auxiliary | Auxiliary-controlled stereoselective amination or alkylation | High degree of stereocontrol; applicable to various analogues. beilstein-journals.org | Requires additional steps for attachment and removal of the auxiliary. |
When a racemic or enantiomerically-enriched mixture of leucinol is the starting point, resolution is necessary to isolate the desired D-enantiomer.
Diastereomeric Salt Formation: This classical method remains a powerful tool for industrial-scale resolution. Racemic leucinol can be reacted with a chiral resolving agent, typically a chiral carboxylic acid like tartaric acid or its derivatives, to form a pair of diastereomeric salts. rsc.org These salts exhibit different physical properties, most importantly solubility, allowing for their separation by fractional crystallization. For example, studies on the resolution of DL-leucine using (+)-di-1,4-toluoyl-D-tartaric acid monohydrate (D-DTTA) showed that the D-leucine:D-DTTA diastereomeric salt is more stable and has lower solubility, facilitating its isolation. rsc.org A similar principle can be applied to DL-leucinol. Once separated, the pure diastereomeric salt is treated with a base to liberate the enantiopure D-leucinol.
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a highly effective analytical and preparative method for separating enantiomers. researchgate.net For this compound, cellulose (B213188) or amylose-derived CSPs are often effective. The separation is based on the differential transient interactions between the enantiomers and the chiral selector of the stationary phase. This method is particularly valuable for enhancing enantiomeric purity to very high levels (e.g., >99% enantiomeric excess, ee) and for the accurate determination of enantiomeric ratios. researchgate.netnih.gov Ligand exchange chromatography is another technique where a chiral ligand (like L-proline) and a metal ion (e.g., Cu(II)) are added to the mobile phase to achieve separation of underivatized amino alcohol enantiomers on a reversed-phase column. scielo.br
| Method | Principle | Application | Key Features |
| Diastereomeric Salt Crystallization | Formation of separable diastereomeric salts with a chiral resolving agent. | Large-scale industrial separation of racemic mixtures. rsc.org | Cost-effective; relies on solubility differences; optimization can be empirical. |
| Chiral HPLC | Differential interaction with a chiral stationary phase (CSP). | Preparative separation and analytical determination of enantiomeric excess (ee). researchgate.net | High resolution; applicable to a wide range of compounds; can be costly for large scale. |
| Enzymatic Resolution | Enantioselective reaction catalyzed by an enzyme (e.g., lipase). | Kinetic resolution of racemic alcohols or their esters. | High selectivity under mild conditions; requires screening for a suitable enzyme. |
Asymmetric Synthetic Routes for Enantiopure this compound
Targeted Functional Group Interconversions and Complex Derivatization Approaches
This compound is not merely a protected amino acid surrogate but a versatile starting material for constructing more complex molecules with tailored properties.
The hydroxyl group of this compound is a key handle for derivatization. It can be converted into various other functional groups or used as a nucleophile in coupling reactions.
Synthesis of Chiral Ligands: The leucinol backbone is a common feature in chiral ligands for asymmetric catalysis. The hydroxyl group can be etherified or used to coordinate to metal centers.
Peptidomimetic and Drug Discovery: In drug discovery, the primary alcohol can be oxidized to an aldehyde (Fmoc-D-leucinal), which is a precursor to various peptide isosteres and inhibitors. For example, novel leucine (B10760876) ureido derivatives have been synthesized as multi-target anticancer agents, demonstrating the utility of the leucine scaffold in medicinal chemistry. rsc.orgnih.govresearchgate.net Similarly, naphthalimide-amino acid conjugates incorporating a flexible leucine moiety have been designed as potential antitumor agents that interact with DNA. researchgate.net
Polymer and Materials Science: Leucine derivatives have been grafted onto polymer backbones, such as poly(3,4-ethylenedioxythiophene) (PEDOT), to create novel chiral polymers with unique electrochromic and chiral recognition properties. rsc.org this compound could serve as a monomer in such polymerizations after appropriate functionalization.
Altering the isobutyl side chain of the leucinol moiety allows for the fine-tuning of steric and electronic properties like hydrophobicity and lipophilicity. Such modifications are crucial in peptide and protein engineering to modulate structure, stability, and biological activity. plos.org
Fluorination: The introduction of fluorine atoms into the side chain can significantly impact molecular conformation and binding affinity. For instance, the stereoselective synthesis of (2S,3S)-5,5,5-trifluoroisoleucine has been developed, and this amino acid was incorporated into peptides to study its effect on α-helix propensity. beilstein-journals.org A similar strategy could be applied to synthesize fluorinated D-leucinol analogues from appropriate fluorinated precursors.
Introduction of Unnatural Side Chains: Research has explored the replacement of the leucine side chain with other groups to probe structure-activity relationships. Studies on antimicrobial peptides have shown that modifying side chain hydrophobicity at specific positions can optimize membrane selectivity and bactericidal potency. plos.org While these studies are often performed at the peptide level, they underscore the importance of side-chain engineering, for which modified leucinol derivatives would be valuable building blocks.
While the Fmoc group is prevalent due to its utility in solid-phase peptide synthesis (SPPS), other protecting groups are employed depending on the desired synthetic strategy, particularly regarding orthogonality. wikipedia.orgresearchgate.net Orthogonal protecting groups can be removed under different chemical conditions, allowing for the selective deprotection of one functional group while others remain intact.
tert-Butoxycarbonyl (Boc) Group: The acid-labile Boc group is the cornerstone of the alternative major strategy in SPPS. It is stable to the basic conditions used to remove Fmoc but is cleaved by acids like trifluoroacetic acid (TFA). researchgate.net
Benzyloxycarbonyl (Cbz or Z) Group: The Cbz group is stable to both acidic and basic conditions typical for Boc and Fmoc removal, respectively. It is typically cleaved by catalytic hydrogenation (e.g., H₂/Pd-C). iris-biotech.de
Novel Protecting Groups: More specialized protecting groups have been developed to meet specific synthetic challenges. The isonicotinyloxycarbonyl (iNoc) group, for example, is structurally similar to Cbz but is highly stable to acid, offering an advantage when Boc deprotection is required elsewhere in the molecule. iris-biotech.de The 2-(Triphenylsilyl)ethoxycarbonyl (Tpseoc) group is a silicon-based, fluoride-cleavable protecting group that offers orthogonality to many common acid- and base-labile groups. nih.gov
| Protecting Group | Abbreviation | Cleavage Conditions | Stability | Key Feature |
| Fluorenylmethyloxycarbonyl | Fmoc | 20% Piperidine (B6355638) in DMF (Base) wikipedia.org | Acid-stable, hydrogenation-stable. | Base-lability; cleavage can be monitored by UV. wikipedia.org |
| tert-Butoxycarbonyl | Boc | Trifluoroacetic Acid (TFA) researchgate.net | Base-stable, hydrogenation-stable. | Acid-lability; orthogonal to Fmoc and Cbz. |
| Benzyloxycarbonyl | Cbz (Z) | Catalytic Hydrogenation (e.g., H₂/Pd-C) iris-biotech.de | Acid-stable, base-stable. | Cleavage by hydrogenolysis; orthogonal to Fmoc and Boc. |
| Isonicotinyloxycarbonyl | iNoc | Reductive cleavage (e.g., Zn/AcOH, H₂/Pd-C) iris-biotech.de | Highly acid-stable, base-stable. | Provides enhanced solubility and acid stability over Cbz. iris-biotech.de |
| 2-(Triphenylsilyl)ethoxycarbonyl | Tpseoc | Fluoride source (e.g., TBAF) nih.gov | Acid-stable, base-stable. | Fluoride-lability; offers unique orthogonality. nih.gov |
Applications in Advanced Peptide and Peptidomimetic Chemistry
Integration of Fmoc-D-leucinol within Solid-Phase Peptide Synthesis (SPPS) Protocols
Solid-Phase Peptide Synthesis (SPPS) is a dominant methodology for creating peptide sequences, relying on the iterative elongation of a peptide chain anchored to an insoluble resin support. iris-biotech.deunibe.ch this compound is readily integrated into SPPS workflows, where it is primarily used to introduce a C-terminal alcohol functionality or, following oxidation, a C-terminal aldehyde. chemimpex.compeptide.comresearchgate.net This expands the chemical diversity of synthetic peptides beyond simple carboxylic acids.
While the direct synthesis of a peptide terminating in a D-leucine carboxylic acid residue typically employs Fmoc-D-leucine chemimpex.comfengchengroup.com, this compound acts as a precursor for modified C-termini. The primary alcohol of this compound can be oxidized to an aldehyde, yielding Fmoc-D-leucinal. nih.gov This oxidation is often achieved using reagents like Dess–Martin periodinane in a racemization-free manner. researchgate.netnih.gov
These resulting peptide aldehydes are significant intermediates and target molecules in their own right, particularly as inhibitors of proteases. researchgate.netresearchgate.net For instance, a method for the parallel solid-phase synthesis of peptide aldehyde libraries has been developed where Fmoc-amino alcohols are first immobilized on a resin, followed by peptide chain elongation. researchgate.netnih.gov Although less direct than starting with the corresponding amino acid, the terminal alcohol could theoretically be oxidized to a carboxylic acid under specific conditions to form a peptide acid. However, its principal role in SPPS is as a precursor to C-terminal peptide alcohols and aldehydes.
The coupling of amino acids, including derivatives like this compound, can be challenging. Leucine (B10760876) is noted as an amino acid that can be involved in "difficult couplings," which are sequence-dependent reactions that proceed incompletely. uzh.ch The efficiency and kinetics of these reactions are influenced by several factors, which can be optimized to improve outcomes. uzh.chnih.govrsc.org
Table 1: Analysis of Coupling Reaction Parameters in SPPS
| Parameter | Description | Examples & Notes | Source(s) |
|---|---|---|---|
| Coupling Reagents | Reagents that activate the carboxylic acid of the incoming Fmoc-amino acid to facilitate amide bond formation. | Uronium/Onium Salts: HBTU, HATU, PyBOP®. These are highly efficient and commonly used. | nih.govknepublishing.com |
| Solvents | The medium in which the synthesis is performed. It must swell the resin and dissolve reagents. | DMF (Dimethylformamide): The most common solvent used in Fmoc-SPPS. | americanpeptidesociety.orguzh.ch |
| Additives | Used with coupling reagents to improve efficiency and reduce side reactions like racemization. | HOBt (Hydroxybenzotriazole), OxymaPure®: These additives enhance coupling rates. | iris-biotech.denih.gov |
| Reaction Monitoring | Qualitative or quantitative tests to confirm the completion of the coupling reaction. | Kaiser Test (Ninhydrin Test): A highly sensitive colorimetric test to detect free primary amines on the resin. A negative result indicates complete coupling. | iris-biotech.dersc.org |
| Reaction Conditions | Physical parameters that can be adjusted to influence reaction kinetics. | Temperature: Microwave-assisted SPPS can accelerate coupling steps. Concentration: High concentrations of activated amino acids improve reaction rates. | uzh.chnih.gov |
| Synthesis Platform | The technology used to perform the synthesis. | Batch vs. Continuous-Flow: Continuous-flow (CF) systems can enhance coupling efficiency by maintaining a high flux of reagents over the resin. | rsc.org |
Following a successful coupling step, the N-terminal Fmoc group must be removed to allow for the next amino acid to be added to the elongating peptide chain. americanpeptidesociety.orgiris-biotech.de The standard and most widely used deprotection strategy in Fmoc-SPPS involves treating the resin-bound peptide with a solution of 20% piperidine (B6355638) in DMF. wikipedia.org
The kinetics of this deprotection step are generally rapid. For Fmoc-leucine, deprotection can achieve 80% completion in as little as three minutes. mdpi.com However, incomplete deprotection is a critical issue that can lead to the formation of deletion sequences, where one or more amino acids are missing from the final product. mdpi.com On-resin aggregation of the growing peptide chain can hinder access of the deprotection reagent to the Fmoc group, slowing the reaction kinetics. nih.gov The bulky isobutyl side chain of leucine can sometimes contribute to such aggregation phenomena. fengchengroup.com
To mitigate issues associated with piperidine, such as its potential to induce side reactions and regulatory concerns, alternative deprotection reagents have been investigated. mdpi.comresearchgate.net
Table 2: Comparison of Deprotection Reagents for Fmoc Group Removal (Based on Fmoc-L-Leucine-OH model)
| Reagent | Concentration | Relative Efficiency (at 3 min) | Relative Efficiency (at 10 min) | Notes | Source(s) |
|---|---|---|---|---|---|
| Piperidine (PP) | 20% v/v in DMF | ~80% | ~100% | The standard and most common reagent. | mdpi.com |
| 4-Methylpiperidine (4MP) | 20% v/v in DMF | ~80% | ~100% | Behaves very similarly to piperidine; often used as a direct, less-regulated replacement. | mdpi.com |
| Piperazine (PZ) | 10% w/v in 9:1 DMF/Ethanol (B145695) | ~80% | ~100% | Used at a lower concentration due to solubility; requires ethanol as a co-solvent. Performance is comparable to piperidine for leucine deprotection at sufficient reaction times. | mdpi.com |
Analysis of Coupling Efficiencies and Reaction Kinetics in SPPS Implementations
Utilization in Solution-Phase Peptide Synthesis Methodologies
Although SPPS has become the predominant method for peptide synthesis due to its ease of automation and purification iris-biotech.de, solution-phase peptide synthesis (SPPS) remains a viable strategy, particularly for large-scale synthesis or for specific peptide segments. Fmoc chemistry is readily adaptable to solution-phase protocols. acs.org
This compound can be synthesized and utilized within solution-phase frameworks. For instance, an efficient method for the synthesis of Fmoc-β-amino alcohols involves the reduction of Fmoc-α-amino acyl azides with sodium borohydride (B1222165) (NaBH₄) in an aqueous solution, demonstrating a key transformation in solution. researchgate.net These building blocks can then be coupled with other amino acids or peptide fragments in solution to construct larger, more complex molecules. While challenges such as purification between steps make solution-phase synthesis more laborious than SPPS researchgate.net, it offers flexibility and avoids the complications associated with solid supports, such as aggregation and restricted reaction kinetics.
Rational Design and Chemical Synthesis of Peptidomimetics and Peptide Analogs
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with enhanced properties, such as increased stability against enzymatic breakdown, improved bioavailability, and better target specificity. fengchengroup.comresearchgate.net this compound is a valuable building block in the rational design of such compounds. google.com
The incorporation of a D-amino acid derivative like this compound is a common strategy to confer resistance to proteolysis, as proteases are typically specific for L-amino acids. unibe.chfengchengroup.com This D-configuration, along with the replacement of the C-terminal carboxyl group with an alcohol, significantly alters the molecule's chemical properties, contributing to the development of novel peptide analogs and peptidomimetics. fengchengroup.comnih.gov These modifications are crucial in transforming a native peptide sequence into a more drug-like candidate.
The stereochemistry of the constituent amino acids and their derivatives is a primary determinant of a peptide's three-dimensional structure and, consequently, its biological activity. beilstein-journals.org Introducing a D-amino alcohol like D-leucinol into a peptide sequence has profound stereochemical consequences that directly influence the backbone conformation. researchgate.net
The presence of a D-enantiomer can disrupt or modify regular secondary structures such as α-helices and β-sheets. researchgate.netnih.gov Depending on the sequence context, this can either prevent undesirable aggregation or, conversely, induce the formation of specific, stable structures. researchgate.netnih.gov Molecular modeling studies have confirmed that diastereomeric peptides (e.g., those containing L-Leu versus D-Leu) adopt distinct low-energy conformations, which in turn dictates their self-assembly and aggregation behavior. beilstein-journals.org The specific placement of the bulky isobutyl side chain of leucine in a D-configuration imposes unique steric constraints on the peptide backbone, forcing it into conformations that would be inaccessible to its L-counterpart. This principle is exploited by chemists to fine-tune the structure and function of peptidomimetics, creating molecules with precisely engineered shapes and properties.
Targeted Incorporation into Bioactive Peptide Sequences for Structure-Activity Relationship Studies
The strategic incorporation of non-standard amino acids is a cornerstone of modern peptidomimetic chemistry, enabling detailed exploration of structure-activity relationships (SAR). This compound, by providing access to the D-leucine residue, serves as a critical tool in this endeavor. The substitution of a canonical L-amino acid with its D-enantiomer, such as D-leucine, can induce significant changes in the peptide's secondary structure, proteolytic stability, and receptor interactions, thereby offering profound insights into the molecular determinants of biological activity.
The introduction of a D-leucine residue can disrupt or stabilize local secondary structures like α-helices and β-sheets, which are often crucial for biological function. By observing how these conformational changes correlate with shifts in bioactivity, researchers can elucidate the optimal spatial arrangement of side chains required for target binding and efficacy. This approach is particularly valuable in refining the pharmacophore of a bioactive peptide.
One of the primary motivations for incorporating D-amino acids is to enhance resistance to enzymatic degradation. lifetein.comnih.gov Proteases, which are typically stereospecific for L-amino acids, are less likely to cleave peptide bonds involving D-residues. lifetein.com This increased stability is crucial for developing peptide-based therapeutics with improved pharmacokinetic profiles. By systematically replacing L-leucine with D-leucine at various positions within a peptide sequence, SAR studies can identify sites that are susceptible to proteolysis without compromising the peptide's desired biological activity.
Detailed Research Findings:
Recent research provides compelling examples of how the targeted incorporation of D-leucine has been used to probe and enhance the bioactivity of various peptides.
In the field of oncology, the modification of peptides involved in cell adhesion and proliferation has been a key area of investigation. For instance, a study involving Arg-Gly-Asp (RGD)-based peptides, which target αvβ3 integrin in cancer therapy, demonstrated the impact of D-leucine incorporation. nih.govresearchgate.net The study synthesized RGD-based peptides and combined them with the short bioactive peptide Phe-Ala-Lys-Leu-Phe (FAKLF). nih.gov The resulting peptides, FAKLFRGD and RGDFAKLF, showed significantly improved antiproliferative activity against human umbilical vein endothelial cells (HUVECs) compared to the individual RGD and FAKLF peptides. nih.gov Notably, the incorporation of D-leucine into these combined structures was found to increase the induction of apoptosis in a dose-dependent manner, highlighting its role in enhancing the peptide's anti-cancer potential. nih.govresearchgate.net
Another study focused on a novel antimicrobial peptide (AMP) from Odorrana schmackeri, named brevinin-1OS (B1OS). researchgate.netnih.gov To investigate the importance of a leucine residue at the second position, a variant, B1OS-D-L, was created by adding a D-leucine residue at this site. researchgate.net This modification led to a dramatic enhancement of its antibacterial and anticancer activities, with a roughly tenfold increase in potency compared to the parent peptide. researchgate.net Specifically, the minimum inhibitory concentrations (MICs) against Gram-positive bacteria like S. aureus and MRSA were significantly improved. nih.gov While the D-leucine substitution slightly lowered the helicity of the peptide compared to its L-leucine counterpart (B1OS-L), it also beneficially reduced hemolytic activity, indicating a better selectivity profile. nih.gov
In the context of inhibiting proprotein convertases, which are implicated in cancer progression, the N-terminal of an ML-peptide inhibitor was protected from aminopeptidases by substituting the N-terminal leucine with a D-leucine isomer. nih.gov This modification, combined with a C-terminal modification, resulted in a potent PACE4 inhibitor, demonstrating how D-leucine can be used to improve the stability and efficacy of enzyme-inhibiting peptides. nih.gov
These examples underscore the utility of incorporating D-leucine to not only map the structural requirements for bioactivity but also to generate second-generation peptidomimetics with enhanced therapeutic properties. The data from these studies clearly illustrate the profound and varied effects of this single stereochemical change.
Data on the Bioactivity of D-Leucine Modified Peptides
The following table summarizes the research findings on the impact of incorporating D-leucine into bioactive peptide sequences.
| Parent Peptide/Sequence | Modification | Target/Assay | Key Finding | Reference |
| RGDFAKLF | Incorporation of D-Leucine | Human Umbilical Vein Endothelial Cells (HUVECs) - Antiproliferative and Apoptosis Assay | Increased the induction of apoptosis in a dose-dependent manner. | nih.govresearchgate.net |
| Brevinin-1OS (B1OS) | Addition of a D-leucine residue at position two (B1OS-D-L) | Antibacterial Assay (MIC against S. aureus) | MIC improved from 32 µM (B1OS) to 2 µM (B1OS-D-L). | nih.gov |
| Brevinin-1OS (B1OS) | Addition of a D-leucine residue at position two (B1OS-D-L) | Antibacterial Assay (MIC against MRSA) | MIC improved from 64 µM (B1OS) to 4 µM (B1OS-D-L). | nih.gov |
| Brevinin-1OS (B1OS) | Addition of a D-leucine residue at position two (B1OS-D-L) | Hemolytic Assay (HC50) | D-leucine substitution decreased hemolytic activity (HC50 of 74.5 µM) compared to the L-leucine analog (HC50 of 29.92 µM). | nih.gov |
| ML-peptide inhibitor | Substitution of N-terminal L-leucine with a D-leucine isomer | PACE4 Inhibition Assay in Prostate Cancer Cell Lines | The resulting peptidomimetic, Ac-[DLeu]LLLRVK-Amba, is a low nanomolar PACE4 inhibitor. | nih.gov |
Exploration in Translational Medicinal Chemistry and Biological Sciences
Research and Development of Advanced Therapeutic Peptides and Novel Drug Candidates
Fmoc-D-leucinol is instrumental in the synthesis of advanced therapeutic peptides and drug candidates. chemimpex.com Its incorporation into peptide synthesis, particularly solid-phase peptide synthesis (SPPS), allows for the creation of complex molecules with tailored properties. chemimpex.com The use of a D-amino alcohol at the C-terminus of a peptide can significantly alter its biological characteristics.
Contribution to Enhanced Solubility and Bioavailability in Pharmaceutical Formulation Research
The modification of peptides using building blocks like this compound is a recognized strategy to improve their pharmaceutical properties. chemimpex.com While the Fmoc group itself is cleaved off during synthesis, the resulting D-leucinol moiety at the C-terminus of a peptide can influence its solubility and bioavailability. chemimpex.comnih.gov
| Modification Strategy | Rationale | Potential Effect on Peptide Properties | Reference |
|---|---|---|---|
| C-terminal Carboxylic Acid to Alcohol (e.g., using D-leucinol) | Neutralizes negative charge at the C-terminus. | Increases hydrophobicity, may improve membrane interaction and stability. | nih.gov |
| Incorporation of D-amino acids/alcohols | D-enantiomers are not recognized by many endogenous proteases. | Enhances resistance to proteolytic degradation, increasing metabolic stability. | lifetein.com |
| Leucine (B10760876) Side Chain | Provides a bulky, hydrophobic group. | Can enhance interaction with lipid membranes and hydrophobic pockets of target proteins. | frontiersin.org |
Principles of Designing Compounds for Specific Biological Pathway Modulation
This compound is used in the design of compounds intended to modulate specific biological pathways. chemimpex.com The introduction of a D-amino alcohol can impart conformational constraints on a peptide, which can lead to improved selectivity and potency for its biological target. chemimpex.com Minor structural changes at the C-terminus of a peptide can significantly affect its binding, folding, and pharmacokinetic properties. nih.gov
Methodological Advancements in Bioconjugation Techniques
Bioconjugation involves linking biomolecules to other molecules, such as drugs or imaging agents. This compound serves as a valuable building block in creating these complex architectures. chemimpex.comnetascientific.com
Strategic Attachment of Biomolecules for Targeted Delivery Systems
This compound can be incorporated into linkers used in bioconjugation to create targeted drug delivery systems. chemimpex.comnetascientific.com The D-leucinol component, after deprotection, provides a primary alcohol handle that can be further functionalized for attachment to other molecules.
Research Findings: The concept of targeted delivery involves conjugating a therapeutic agent to a targeting moiety, such as a peptide that specifically binds to receptors overexpressed on cancer cells. mdpi.com Fmoc-protected amino alcohols like this compound can be used to synthesize these targeting peptides or the linkers that connect them to a drug or a larger nanocarrier system, like a dendrimer. chemimpex.comnih.govbohrium.com For example, research has been conducted on conjugating drugs to biotinylated PAMAM dendrimers for targeted delivery. bohrium.com While this specific study used Fmoc-L-leucine, the chemical principles demonstrate how Fmoc-protected amino derivatives are integral to building such targeted constructs. nih.govbohrium.com The use of D-amino acid derivatives can also enhance the stability of the conjugate in biological systems. lifetein.com
Application in the Development of Site-Specific Drug Delivery Architectures
The development of site-specific drug delivery systems aims to concentrate a therapeutic agent at the site of action, improving efficacy and reducing systemic toxicity. nih.govnih.gov The chemical properties of building blocks like this compound are leveraged to construct these precise architectures.
Research Findings: this compound can be used to synthesize peptide aldehydes, which are a class of compounds known to act as enzyme inhibitors. nih.govrsc.org The synthesis involves creating the peptide chain and then converting the C-terminal amino alcohol into an aldehyde. rsc.orgoup.com This aldehyde functionality is reactive and can be used for site-specific interactions or further conjugation. For example, peptide aldehydes have been developed as reversible inhibitors for proteases like the SARS-CoV Main Protease. nih.gov The synthesis of these complex molecules often relies on solid-phase methods where Fmoc-protected building blocks, including amino alcohols, are essential. nih.govoup.com The stability and reactivity of the final molecule are carefully tuned by the choice of building blocks and protecting groups throughout the synthesis.
| Synthetic Application | Role of this compound | Example Therapeutic Target Class | Reference |
|---|---|---|---|
| Synthesis of Peptide Aldehydes | Serves as a chiral precursor to the C-terminal amino aldehyde. | Protease Inhibitors (e.g., for viral or metabolic diseases). | nih.govrsc.org |
| Component of Bioconjugate Linkers | Provides a stable, functionalizable handle after deprotection. | Targeted drug delivery systems for cancer therapy. | chemimpex.comnih.gov |
| C-terminal Peptide Modification | Introduces a D-amino alcohol to enhance stability and modify bioactivity. | Antimicrobial and anticancer peptides. | nih.govmdpi.com |
Investigations within Neuroscience Research
Derivatives of this compound and related compounds are explored in neuroscience for their potential therapeutic applications. chemimpex.com The broader class of Fmoc-amino acids has been investigated for its ability to interact with enzymes relevant to neurodegenerative diseases.
Research Findings: A study investigating inhibitors for butyrylcholinesterase (BChE), an enzyme whose activity is elevated in patients with Alzheimer's disease, identified several Fmoc-amino acids as selective inhibitors. nih.gov Among the compounds tested, Fmoc-Leu demonstrated the greatest reduction in BChE activity. nih.gov The study postulated that the bulky, aromatic Fmoc group contributes significantly to the inhibition. nih.gov While this study focused on Fmoc-L-leucine, it highlights the potential of the "Fmoc-amino acid" scaffold in designing inhibitors for neurological targets. Separately, research on the L-isomer, Fmoc-L-leucine, showed it acts as a PPARγ agonist and exhibits neuroprotective effects in models of both mature and immature brain injury, suggesting that targeting PPARs could be a promising strategy for neuroprotection. kcl.ac.uk Derivatives of this compound are also noted as being explored in neuroscience for potential applications in neurodegenerative diseases. chemimpex.com
Exploration of this compound Derivatives for Potential Therapeutic Applications in Neurodegenerative Diseases
The exploration of this compound and its parent compound, D-leucine, has opened new avenues in the search for treatments for neurodegenerative diseases. chemimpex.comnih.gov Derivatives of this compound are being investigated in neuroscience for their potential therapeutic applications in these debilitating conditions. chemimpex.comchemimpex.com Research has largely centered on the modulation of the N-methyl-D-aspartate (NMDA) receptor, which is critically involved in the pathology of diseases like Alzheimer's. nih.gov Over-activation of the NMDA receptor can lead to neurotoxicity, a key factor in the neurodegeneration seen in Alzheimer's disease. nih.gov
While D-leucine itself has been studied, its rapid metabolism in the brain can limit its effectiveness. nih.gov This has spurred interest in its derivatives, such as those involving the Fmoc protecting group, which may offer improved stability and therapeutic potential. chemimpex.comchemimpex.com The incorporation of D-amino acids into peptides is a known strategy to enhance their stability. mdpi.com
Studies have also pointed to the role of oxidative stress in neurodegenerative disorders. iris-biotech.de Compounds that can mitigate oxidative damage are of significant interest. iris-biotech.de For instance, 2-oxohistidine, a product of histidine oxidation, is considered a marker for oxidative damage associated with such diseases. iris-biotech.de The development of peptide probes containing such modified amino acids is aiding in the study of these pathological processes. iris-biotech.de
Furthermore, the broader class of indole-based compounds, which share structural similarities with components of this compound, are being investigated for their potential to modulate various molecular targets involved in neurodegeneration. mdpi.com
Studies on Neurotransmitter Interactions and Neurological Disorder Mechanisms
The study of D-amino acids and their derivatives, including those related to this compound, is crucial for understanding neurotransmitter interactions and the mechanisms of neurological disorders. chemimpex.com D-amino acids like D-serine and D-aspartate are known to function as neurotransmitters, with D-serine being a co-agonist of the NMDA-type glutamate (B1630785) receptor. nih.gov Research indicates that D-amino acids can alter brain chemistry in a neuroprotective manner. nih.gov
Fmoc-amino acid-based compounds have been identified as effective inhibitors of butyrylcholinesterase (BChE), an enzyme whose activity is elevated in individuals with Alzheimer's disease. researchgate.net The Fmoc group itself shows a structural affinity for the active sites of cholinesterases. researchgate.net Computational docking studies suggest that inhibitors can interact with both the cholinyl binding site and the peripheral site of the enzyme. researchgate.net The length of the aliphatic R group in these inhibitors influences the optimal positioning of the Fmoc group, with larger groups allowing for more significant interactions. calstate.edu
Recent studies have also highlighted the role of leucine in cognitive function. nih.gov Leucine deficiency has been shown to activate neuronal autophagy, which may be linked to a decrease in the number of neurons. nih.gov Conversely, leucine supplementation has been found to improve cognitive impairment in animal models. nih.gov D-leucine, specifically, has been investigated for its potential as an anti-seizure agent. nih.gov
Contributions to Protein Engineering and Functional Modulation
This compound and its related compounds are valuable tools in the field of protein engineering, where they are used to modify proteins to improve their stability and function for various applications. chemimpex.com
Strategies for Modifying Proteins to Enhance Structural Stability
A key strategy for enhancing the structural stability of proteins is the incorporation of D-amino acids. mdpi.com This modification can make peptides more resistant to proteases, the enzymes that break down proteins. frontiersin.org For example, the substitution of L-amino acids with D-amino acids in peptides has been shown to improve their stability against enzymatic degradation. mdpi.com Specifically, the insertion of three D-amino acids at protease-susceptible sites in oxytocin (B344502) significantly improved its biostability. mdpi.com
Engineering Approaches for Altering and Optimizing Protein Functionality
Protein engineering also encompasses the alteration and optimization of protein functionality. chemimpex.com One powerful technique is native chemical ligation (NCL), which allows for the synthesis of large, complex proteins from smaller peptide fragments. cuni.cz This method is compatible with a wide range of conditions and can be used to construct proteins that are prone to aggregation or are embedded in membranes. cuni.cz
The incorporation of unnatural amino acids provides a vast toolbox for studying and engineering protein function. cuni.cz This can be achieved through methods like amber suppression, which allows for the site-specific insertion of non-canonical amino acids into a protein's sequence. cuni.cz
Furthermore, the self-assembly of Fmoc-amino acids into hydrogels and other nanostructures is an area of active research. researchgate.netchinesechemsoc.org These structures have potential applications in various biomedical fields. chinesechemsoc.org The sequence of the peptide can influence the properties of the resulting self-assembled materials. chinesechemsoc.org
Comprehensive Evaluation of Bioactivity in Preclinical Model Systems (excluding dosage/administration)
Assessment of Antimicrobial Activity of this compound Derivatives
Derivatives of Fmoc-D-leucine have demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria. mdpi.com The modification of peptides by adding a D-leucine residue can significantly enhance their ability to inhibit the growth of microorganisms. mdpi.com
In one study, the addition of a D-leucine residue to a parent peptide, B1OS, resulted in a substantial improvement in its antibacterial activity against Gram-positive bacteria. mdpi.com The minimum inhibitory concentrations (MICs) against S. aureus, MRSA, and Enterococcus faecalis were significantly enhanced. mdpi.com Time-kill kinetics assays showed that the D-leucine-modified peptide could kill S. aureus more rapidly than the parent peptide. mdpi.com
The self-assembly of Fmoc-amino acids into hydrogels has also been shown to confer antimicrobial properties. researchgate.netchemrxiv.org Hydrogels formed from Fmoc-L-leucine, in combination with other Fmoc-amino acids, have exhibited selective antimicrobial action against Gram-positive bacteria. chemrxiv.org The morphology of these self-assembled nanostructures appears to influence their antimicrobial potency, with more rigid and aligned nanofibers showing greater activity. chemrxiv.org
The table below summarizes the antimicrobial activity of a D-leucine modified peptide (B1OS-D-L) compared to its parent peptide (B1OS).
| Microorganism | Peptide | MIC (μM) |
| S. aureus | B1OS | 32 |
| B1OS-D-L | 2 | |
| MRSA | B1OS | 64 |
| B1OS-D-L | 4 | |
| E. faecalis | B1OS | 64 |
| B1OS-D-L | 8 | |
| Data sourced from a study on the modification of a novel peptide from Odorrana schmackeri. mdpi.com |
In Vitro and In Vivo Antibacterial Efficacy Studies
The inclusion of D-amino acids and their derivatives, such as D-leucinol, in peptide-based drug design is a strategy employed to enhance stability against enzymatic degradation and to modulate biological activity. peptide.com While comprehensive studies on this compound as a standalone antibacterial agent are not extensively documented, research on peptides incorporating D-leucine or D-leucinol provides significant insights into its potential antibacterial efficacy.
Peptides containing D-leucine have demonstrated significant antibacterial properties. For instance, a study on the antimicrobial peptide (AMP) brevinin-1OS (B1OS) involved the design of a variant, B1OS-D-L, by adding a D-leucine residue. This modification led to a remarkable enhancement in antibacterial activity, particularly against Gram-positive bacteria. mdpi.comnih.gov The minimum inhibitory concentrations (MICs) for B1OS-D-L were significantly lower than the parent peptide, indicating increased potency. mdpi.comnih.gov For example, the MIC against Staphylococcus aureus was reduced from 32 µM to 2 µM, and against methicillin-resistant Staphylococcus aureus (MRSA), it was reduced from 64 µM to 4 µM. mdpi.com
Further studies on other antimicrobial peptides have also shown that the incorporation of D-leucine can maintain or enhance activity. In one instance, a D-leucine modified peptide, DMPC-10B, exhibited broad-spectrum inhibitory activity with MICs ranging from 2 to 64 µM against various bacterial strains. nih.gov Another study involving the modification of the peptide apidaecin (B1169063) with D-leucinol at the C-terminus resulted in retained, albeit slightly diminished, antimicrobial activity against E. coli, with a reported MIC of 10-20 µM. nih.gov
These findings suggest that the D-leucinol moiety within a peptide structure can be compatible with or even enhance antibacterial action. The increased stability conferred by the D-amino alcohol likely contributes to a longer duration of action in biological systems. peptide.com
Table 1: In Vitro Antibacterial Activity of Peptides Containing D-Leucine or D-Leucinol
| Peptide/Compound | Bacterial Strain | MIC (µM) | Reference |
|---|---|---|---|
| B1OS-D-L (contains D-leucine) | Staphylococcus aureus | 2 | mdpi.com |
| B1OS-D-L (contains D-leucine) | MRSA | 4 | mdpi.com |
| B1OS-D-L (contains D-leucine) | Enterococcus faecalis | 8 | mdpi.com |
| DMPC-10B (contains D-leucine) | Various strains | 2-64 | nih.gov |
Investigations into Antibiofilm Activity and Inhibition Mechanisms
Bacterial biofilms present a significant challenge in the treatment of chronic infections due to their inherent resistance to conventional antibiotics. The development of agents that can inhibit biofilm formation or eradicate existing biofilms is a critical area of research. The incorporation of D-amino acids into peptides has been shown to be a promising strategy for targeting biofilms. chemimpex.com
Studies have indicated that D-amino acids, including D-leucine, can interfere with biofilm development. For example, a mixture of D-amino acids that includes D-leucine has been shown to inhibit biofilm formation by Bacillus subtilis. scholaris.ca Peptides containing D-leucine have also demonstrated antibiofilm capabilities. The D-leucine containing peptide B1OS-D-L showed slight antibiofilm activity against S. aureus and E. coli. mdpi.com Another D-leucine containing peptide, DMPC-10B, was effective in inhibiting the formation of biofilms by S. aureus and MRSA. nih.gov
The mechanisms by which D-amino acid-containing compounds inhibit biofilms are thought to involve interference with cell wall synthesis and quorum sensing pathways. scholaris.ca The presence of the D-isomer can alter the structure of peptidoglycan in bacterial cell walls, and it may also affect the signaling molecules involved in bacterial communication and biofilm formation. scholaris.ca While direct studies on this compound are lacking, the evidence from D-leucine-containing peptides suggests that this compound, when incorporated into suitable peptide scaffolds, could contribute to antibiofilm activity.
Research on Anticancer Activity in Cellular Models
The search for novel anticancer agents has led to the exploration of various synthetic and natural compounds, including those containing D-amino acids. The rationale for using D-amino acids in anticancer peptide design is similar to that for antibacterial applications: to increase stability and enhance biological activity. frontiersin.org
Research has shown that peptides incorporating D-leucine can exhibit potent and selective anticancer activity. In a study involving the modification of the brevinin-1OS peptide, the addition of a D-leucine residue (B1OS-D-L) resulted in a significant increase in anticancer potency against a range of human cancer cell lines. mdpi.com The half-maximal inhibitory concentration (IC50) values for B1OS-D-L were in the low micromolar range, demonstrating a substantial improvement over the parent peptide. mdpi.com For instance, the IC50 of B1OS-D-L against the lung cancer cell line H838 was 2.553 µM. mdpi.com Notably, this peptide also demonstrated rapid killing of lung cancer cells, with no viable cells remaining after 2 hours of treatment at a concentration of 10 µM, while showing low cytotoxicity to normal human cells. mdpi.comnih.gov
Similarly, the cyclic pentapeptide galaxamide, which contains D-leucine, and its analogs have shown significant antitumor activity. mdpi.com The cytotoxic activity of these compounds is influenced by the number and position of the D-leucine residues. nih.gov
Table 2: In Vitro Anticancer Activity of Peptides Containing D-Leucine
| Peptide/Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| B1OS-D-L | H838 (Lung) | 2.553 | mdpi.com |
| B1OS-D-L | PC-3 (Prostate) | 3.721 | mdpi.com |
| B1OS-D-L | U251MG (Glioblastoma) | 3.245 | mdpi.com |
| B1OS-D-L | MCF-7 (Breast) | 3.486 | mdpi.com |
| B1OS-D-L | HCT116 (Colon) | 3.612 | mdpi.com |
These findings underscore the potential of D-leucine-containing structures, and by extension this compound, in the development of novel anticancer therapeutics. The D-configuration appears to contribute to enhanced efficacy and selectivity, making it a valuable component in peptide-based cancer drug design.
Analysis of Modulation Effects on Biological Receptors and Intracellular Pathways
The interaction of small molecules with biological receptors is a cornerstone of drug discovery. While direct studies on the receptor binding profile of this compound are not available, research on the closely related compound, Fmoc-L-leucine, provides a basis for potential areas of investigation.
Fmoc-L-leucine has been identified as a selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator. PPARγ is a nuclear receptor that plays a key role in adipogenesis, glucose metabolism, and inflammation. Fmoc-L-leucine activates PPARγ with a lower potency but similar maximal efficacy compared to full agonists like rosiglitazone. This selective modulation leads to improved insulin (B600854) sensitivity without the strong adipogenic effects associated with full PPARγ activation.
The stereochemistry of a ligand can significantly impact its interaction with a receptor. Therefore, it is plausible that this compound could also interact with PPARγ, potentially with different affinity or functional consequences compared to the L-isomer. However, without experimental data, this remains speculative.
Another class of receptors that could potentially be modulated by this compound, particularly when incorporated into peptides, are the formyl peptide receptors (FPRs). FPRs are involved in the inflammatory response and recognize formylated peptides of bacterial origin as well as various endogenous and synthetic ligands. Given that peptides containing D-amino acids can have altered receptor interactions, it is conceivable that peptides containing this compound could modulate FPR signaling pathways.
Advanced Analytical and Spectroscopic Characterization in Research Context
Chromatographic Methodologies for High-Resolution Analysis and Purification
Chromatographic techniques are indispensable for both the analysis and purification of Fmoc-D-leucinol. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are at the forefront of these methods, each offering unique advantages for assessing purity and resolving stereoisomers. Concurrently, Thin-Layer Chromatography (TLC) serves as a rapid, qualitative tool for monitoring reaction progress during its synthesis.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Diastereomer Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for evaluating the purity of Fmoc-protected amino acids and their derivatives, including this compound. nih.govajpamc.com Reversed-phase HPLC (RP-HPLC) is frequently utilized, where the stationary phase is nonpolar (e.g., C8 or C18) and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile. oup.come-tarjome.com The addition of modifiers such as trifluoroacetic acid (TFA) to the mobile phase is common to improve peak shape and resolution. nih.govnih.gov
The separation of diastereomers, which is crucial when dealing with chiral compounds that may have undergone racemization or are synthesized from chiral precursors, can be effectively achieved using HPLC. oup.come-tarjome.com The differential interaction of diastereomers with the stationary phase allows for their separation and quantification. oup.com The retention behavior is influenced by the hydrophobicity and steric orientation of the molecules. For instance, in the separation of Fmoc-L-Ala-D/L-amino acid diastereomers, the L-D isomer typically elutes before the L-L isomer on a reversed-phase column. oup.com
Purity is generally assessed by integrating the peak area of the compound of interest relative to the total peak area in the chromatogram. nih.gov Detection is commonly performed using a UV detector, as the fluorenyl group of the Fmoc protecting group exhibits strong UV absorbance, typically monitored at wavelengths around 220 nm or 254 nm. nih.govrsc.org
Table 1: HPLC Methods for Fmoc-Amino Acid/Alcohol Analysis
| Analytical Goal | Column Type | Mobile Phase | Detector | Reference |
|---|---|---|---|---|
| Purity Assessment | C18 XBridge BEH 130 | Acetonitrile/Water with TFA | UV (220 nm) | nih.gov |
| Diastereomer Separation | Superspher 60 RP-8 | Acetonitrile/Acetate Buffer | UV (260 nm) | oup.com |
| Purity Assessment | Chiralpak-IA | Isopropyl alcohol/Hexane with TFA | UV (254 nm) | rsc.org |
| Peptide Purity | C18 (4.6 mm ID) | Acetonitrile/Water with TFA | Not Specified | nih.gov |
Supercritical Fluid Chromatography (SFC) for Chiral Separation and Enantiomeric Purity
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering advantages such as faster analysis times and reduced consumption of organic solvents compared to HPLC. researchgate.nettandfonline.com SFC typically uses supercritical carbon dioxide as the main mobile phase, often with a small amount of an organic modifier like methanol (B129727) or isopropanol (B130326) to enhance solvating power and improve selectivity. tandfonline.comresearchgate.net
For the chiral separation of Fmoc-derivatized amino compounds, polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are highly effective. researchgate.netresearchgate.netcolumnex.com The choice of CSP and modifier is critical for achieving optimal resolution of enantiomers. researchgate.net The interaction between the enantiomers and the chiral stationary phase, which governs the separation, can be influenced by factors such as temperature and pressure. tandfonline.com
SFC has been successfully applied to the chiral analysis of various Fmoc-amino acids, demonstrating its utility for determining enantiomeric purity. researchgate.nettandfonline.com The addition of acidic modifiers like formic acid to the mobile phase in SFC can significantly improve resolution, sometimes achieving separations comparable to those in reversed-phase HPLC but in a shorter time. researchgate.nettandfonline.com
Table 2: SFC Conditions for Chiral Separation of Fmoc-Amino Acids
| Column Type | Mobile Phase Modifier | Key Advantage | Reference |
|---|---|---|---|
| Lux Cellulose-1 | Methanol, Formic Acid | Shorter run time, better resolution per unit time | researchgate.net |
| Chiralpak AD, AS, OD, OJ | Methanol, Isopropanol | High-throughput screening, high success rate | researchgate.net |
| Chiral valine-diamide | Methanol | Fast separation (< 5 min) | tandfonline.com |
Application of Thin-Layer Chromatography (TLC) in Synthetic Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used to monitor the progress of organic reactions, including those involving the synthesis of this compound. nih.govmdpi.com By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and developing it with an appropriate solvent system (eluent), the components of the mixture are separated based on their polarity. core.ac.ukiris-biotech.de
For Fmoc-protected compounds, visualization of the spots is conveniently achieved under UV light (at 254 nm), where the fluorenyl group quenches the fluorescence of the indicator dye on the TLC plate, causing the spots to appear dark. iris-biotech.decromlab-instruments.es The progress of a reaction, such as the reduction of an Fmoc-amino acid azide (B81097) to the corresponding Fmoc-amino alcohol, can be followed by observing the disappearance of the starting material spot and the appearance of the product spot. The relative mobility of the spots, quantified by the retention factor (Rf), helps in identifying the reactants and products. mdpi.comiris-biotech.de TLC is an invaluable tool for determining the endpoint of a reaction before proceeding with workup and purification. core.ac.ukcromlab-instruments.esuniversiteitleiden.nl
Sophisticated Spectroscopic Techniques for Structural Elucidation and Conformational Studies
Spectroscopic methods are fundamental to the structural characterization of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular framework, while Mass Spectrometry (MS) confirms the molecular weight and elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules like this compound. researchgate.net Both ¹H and ¹³C NMR spectra provide a wealth of information.
In the ¹H NMR spectrum, the chemical shifts, integration, and coupling patterns of the proton signals allow for the assignment of each hydrogen atom in the molecule. Key signals for this compound would include those for the aromatic protons of the fluorenyl group, the protons of the leucinol side chain, and the protons of the chiral backbone. chemicalbook.comingentaconnect.com
¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. researchgate.netnih.gov The chemical shifts of the carbon atoms are indicative of their chemical environment (e.g., aromatic, aliphatic, carbonyl). mdpi.com Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups. nih.gov
Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), can be employed for more complex structures or to confirm assignments. fu-berlin.demykhailiukchem.org COSY reveals proton-proton coupling relationships within the same spin system, while NOESY provides information about through-space proximity of protons, which can be crucial for conformational analysis. fu-berlin.de
Table 3: Representative ¹H NMR Chemical Shifts for Fmoc-Leucine Derivatives
| Proton Type | Chemical Shift Range (ppm) | Reference |
|---|---|---|
| Fmoc Aromatic Protons | 7.30 - 7.83 | mdpi.com |
| NH Proton | 5.22 | mdpi.com |
| Fmoc CH & CH₂ Protons | 4.21 - 4.51 | mdpi.com |
| Leucine (B10760876) α-CH | 4.51 - 4.34 (in Leu-Tag) | mdpi.com |
| Leucine β-CH₂ | 1.56 - 1.72 | chemicalbook.com |
| Leucine γ-CH | 1.68 | chemicalbook.com |
| Leucine δ-CH₃ | 0.84 - 0.95 | chemicalbook.com |
Note: Chemical shifts are highly dependent on the solvent and specific molecular structure.
Mass Spectrometry (MS) for Molecular Identity Confirmation and Purity Validation
Mass Spectrometry (MS) is a vital analytical technique used to confirm the molecular weight and assess the purity of synthesized compounds like this compound. acs.org It provides a mass-to-charge ratio (m/z) for the ionized molecule, which directly corresponds to its molecular weight. nih.gov
Various ionization techniques can be employed, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). nih.govrsc.org ESI is a soft ionization technique particularly well-suited for polar and thermally labile molecules like Fmoc-protected amino alcohols, often yielding the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺. nih.govcromlab-instruments.es High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound, which serves as a powerful confirmation of its identity. nih.gov
In the context of peptide synthesis, where this compound might be incorporated, MS is used to validate the final product. acs.orgnih.gov The observed molecular weight of the peptide is compared to the expected theoretical mass. nih.govresearchgate.net Any discrepancies can indicate incomplete synthesis, side reactions, or the presence of impurities. acs.orgnih.gov Tandem MS (MS/MS) can further be used to sequence peptides by fragmenting the parent ion and analyzing the resulting daughter ions. acs.org
Table 4: Mass Spectrometry Data for Fmoc-Amino Acid/Alcohol Derivatives
| Compound Type | Ionization Method | Observed Ion | Purpose | Reference |
|---|---|---|---|---|
| Fmoc-N-Me-AA-OH | ESI-TOF | [M+H]¹⁺ | Identity Confirmation | nih.gov |
| Fmoc-protected peptide | MALDI | [M+H]⁺ | Identity Confirmation | nih.gov |
| Fmoc-β-amino alcohols | ESMS, MALDI-TOF | Not specified | Characterization | |
| Synthesized Peptides | MS1 | Varies | Purity/Success Assessment | acs.org |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis of Derived Peptides
The inclusion of a D-amino acid derivative like this compound can induce significant conformational changes in a peptide backbone. For instance, peptides rich in D-amino acids have been shown to adopt specific secondary structures, such as β-turns. subr.edu CD spectroscopy can monitor these changes by analyzing the characteristic spectral bands. nih.gov
α-helical structures typically show two negative bands around 208 nm and 222 nm and a positive band around 192 nm. nih.gov
β-sheet structures are characterized by a negative band near 217-220 nm and a positive band around 195 nm. nih.govresearchgate.net
Random coil or unordered structures usually exhibit a single negative band below 200 nm. nih.gov
In the context of peptides derived from this compound, researchers would use CD spectroscopy to determine how the presence of the D-leucinol residue influences the peptide's folding. For example, a study on Fmoc-RGD tripeptides, which are relevant to cell adhesion, used CD spectroscopy to identify a β-sheet minimum around 220 nm, suggesting that the Fmoc group drives self-assembly into β-sheet fibrils. researchgate.net The stability of these secondary structures can be further investigated by varying conditions such as temperature, pH, and solvent polarity, and monitoring any changes in the CD spectra. subr.edu
The following table summarizes the characteristic CD spectral features for common peptide secondary structures:
| Secondary Structure | Positive Band(s) (nm) | Negative Band(s) (nm) |
| α-Helix | ~192 | ~208, ~222 |
| β-Sheet | ~195 | ~217-220 |
| Random Coil | - | <200 |
Data sourced from multiple scientific publications. nih.govresearchgate.net
Fluorescence Spectroscopy for Studies on Aggregation Behavior and Self-Assembly Phenomena
Fluorescence spectroscopy is a highly sensitive technique for studying the aggregation and self-assembly of molecules like this compound. The intrinsic fluorescence of the Fmoc group provides a natural probe to monitor intermolecular interactions. rsc.org The self-assembly process is often driven by a combination of π-π stacking of the aromatic fluorenyl groups and hydrogen bonding. nih.govresearchgate.net
When Fmoc-protected amino acids or their derivatives aggregate, changes in the local environment of the Fmoc chromophore can lead to shifts in the fluorescence emission spectrum, changes in fluorescence intensity, or the appearance of new emission bands. For example, the formation of excimers (excited-state dimers) due to the stacking of aromatic rings can be detected by a red-shifted, broad emission peak. nih.gov
Researchers utilize fluorescence to determine the critical aggregation concentration (CAC), which is the concentration at which self-assembly begins. acs.org This is often done by monitoring the fluorescence of the Fmoc group itself or by using fluorescent probes like Thioflavin T (ThT), which is sensitive to the formation of β-sheet structures commonly found in peptide aggregates. acs.org
A typical experimental setup involves preparing solutions of this compound or its derivatives at various concentrations and measuring their fluorescence spectra. An increase in fluorescence intensity or a shift in the emission maximum can indicate the onset of aggregation. rsc.org Studies on cyclic D,L-α-peptides have shown that hydrogen-bond-directed self-assembly promotes intermolecular excimer formation, which can be monitored by the appearance of a new peak at a longer wavelength (e.g., 492 nm) compared to the monomeric emission peaks (e.g., 408 and 434 nm). nih.gov
X-Ray Diffraction (XRD) for Analysis of Supramolecular Architectures
X-ray diffraction (XRD) is an indispensable tool for determining the three-dimensional arrangement of atoms within a crystal and can provide detailed insights into the molecular packing and supramolecular architecture of self-assembled structures derived from this compound. nih.gov When these molecules self-assemble, they can form ordered structures, such as nanofibers or crystals, which can be analyzed using XRD. rsc.orgsemanticscholar.org
Wide-angle X-ray diffraction (WAXD) can reveal the presence of ordered packing and repeating structural motifs within the assembled material. For instance, the presence of sharp diffraction peaks indicates a high degree of crystallinity. rsc.org The positions of these peaks can be used to calculate the distances between repeating units in the crystal lattice, providing information on how the molecules are arranged relative to one another.
In the context of Fmoc-amino acid derivatives, XRD is often used to confirm the formation of cross-β structures in fibrillar assemblies, which are characteristic of amyloid-like peptides. nih.gov The diffraction patterns can reveal key spacings, such as the distance between β-strands within a β-sheet and the distance between stacked β-sheets.
Small-angle X-ray scattering (SAXS) is another valuable technique that provides information on the larger-scale morphology and dimensions of the self-assembled nanostructures, complementing the local structural information obtained from WAXD. nih.govacs.org For example, SAXS can be used to determine the diameter of nanofibers or the spacing between lamellar structures.
The following table highlights the type of information that can be obtained from XRD and related scattering techniques in the study of this compound assemblies:
| Technique | Information Provided | Typical Application for this compound Derivatives |
| Wide-Angle X-ray Diffraction (WAXD) | Molecular packing, crystallinity, repeating distances in ordered structures. | Confirming β-sheet formation in fibrils, analyzing crystal structures of self-assembled materials. nih.govrsc.org |
| Small-Angle X-ray Scattering (SAXS) | Morphology, size, and shape of nanostructures (e.g., fibers, vesicles). | Determining the dimensions and overall structure of self-assembled aggregates in solution or gels. acs.org |
Chiral Analysis and Methodologies for Stereochemical Control
The stereochemistry of this compound is a critical aspect, particularly in the synthesis of peptides and other chiral molecules, as the biological activity and structural properties are highly dependent on the specific stereoisomer used.
Development of Methods for Assessing Enantiomeric and Diastereomeric Purity
Ensuring the enantiomeric and diastereomeric purity of this compound and its derivatives is paramount. Several analytical techniques are employed for this purpose, with high-performance liquid chromatography (HPLC) and gas chromatography (GC) being among the most reliable. wiley-vch.deresearchgate.net These methods typically involve the use of a chiral stationary phase (CSP) that interacts differently with the enantiomers, leading to their separation. wiley-vch.delibretexts.org
Alternatively, a chiral derivatizing agent can be used to convert the enantiomers into diastereomers, which can then be separated on a standard achiral column. libretexts.orgnih.gov For example, (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) is a chiral reagent that reacts with amino groups to form diastereomeric derivatives that can be resolved. nih.govacs.org
Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine enantiomeric purity. This can be achieved by using a chiral solvating agent or a chiral lanthanide shift reagent, which induces different chemical shifts for the corresponding nuclei in the two enantiomers. wiley-vch.de
Capillary electrophoresis (CE) is another powerful technique for chiral separations, offering high resolution and sensitivity. nih.gov It can be used to verify the enantiomeric purity of the initial Fmoc-protected amino acids used in synthesis. nih.gov
The following table summarizes common methods for assessing chiral purity:
| Method | Principle | Application to this compound |
| Chiral HPLC/GC | Differential interaction of enantiomers with a chiral stationary phase. wiley-vch.de | Direct separation and quantification of D- and L-enantiomers. researchgate.netlibretexts.org |
| Derivatization followed by HPLC/GC | Conversion of enantiomers into diastereomers, which are then separated on an achiral column. libretexts.org | Reaction with a chiral agent like FLEC to form separable diastereomers. nih.gov |
| Chiral NMR Spectroscopy | Use of a chiral auxiliary (e.g., solvating agent) to induce diastereomeric environments, resulting in distinct NMR signals for each enantiomer. wiley-vch.de | Determination of enantiomeric excess in solution. |
| Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field in the presence of a chiral selector. nih.gov | High-resolution analysis of enantiomeric purity. nih.gov |
Monitoring and Control of Racemization in Multistep Synthetic Sequences
Racemization, the conversion of a pure enantiomer into a mixture of both enantiomers, is a significant concern during multistep synthesis, particularly in peptide synthesis. The activation of the carboxylic acid group of an amino acid for coupling can make the α-proton acidic and susceptible to removal, leading to racemization. nih.goviris-biotech.de
While this compound itself is an amino alcohol and does not have a carboxylic acid group to be activated, the D-leucine from which it is derived, or any other amino acid in a peptide chain being assembled, is susceptible to racemization. It is crucial to monitor and control this process to maintain the stereochemical integrity of the final product.
Strategies to minimize racemization include the use of specific coupling reagents and additives, controlling the reaction temperature, and avoiding prolonged exposure to basic conditions that can promote racemization. scholaris.ca For instance, the use of certain coupling reagents can suppress the formation of oxazolone (B7731731) intermediates, which are prone to racemization.
The extent of racemization can be monitored at various stages of the synthesis using the chiral analysis methods described in the previous section (e.g., chiral HPLC, GC, or CE). nih.gov For example, after a peptide coupling step, a small sample can be hydrolyzed, and the resulting amino acids can be analyzed for their enantiomeric composition. This allows for the optimization of reaction conditions to minimize racemization in subsequent steps. Studies have shown that the level of epimerization can be kept very low (e.g., max 0.5%) with optimized methods. iris-biotech.de
Mechanistic Insights and Theoretical Investigations
Computational Chemistry and Molecular Modeling of Fmoc-D-leucinol and its Assemblies
Computational chemistry and molecular modeling serve as powerful tools to investigate the structural and dynamic properties of this compound and its supramolecular assemblies at an atomic level. While specific computational studies exclusively focused on this compound are not extensively documented in the reviewed literature, the principles and methodologies are well-established through studies on closely related Fmoc-protected amino acids and peptides. rsc.orgresearchgate.netchemrxiv.orgresearchgate.net These studies provide a robust framework for understanding the behavior of this compound.
Coarse-grained molecular dynamics (CG-MD) simulations are frequently employed to study the self-assembly mechanisms of Fmoc-modified aliphatic amino acids over longer time and length scales than are accessible with fully atomistic simulations. rsc.orgrsc.orgresearchgate.net These simulations have been instrumental in demonstrating how factors like solvent composition can control the resulting morphologies of the assemblies. rsc.orgresearchgate.net For instance, simulations of Fmoc-protected single amino acids (Fmoc-SAAs) in water/THF mixtures have shown that increasing water concentration induces the formation of fiber-like structures. rsc.org
Molecular dynamics simulations have also provided critical insights into the specific noncovalent interactions that drive the assembly process. These models can elucidate the importance of π-π stacking between the fluorenyl groups of the Fmoc moiety. rsc.orgrsc.org Simulations have quantified the degree of parallel alignment of Fmoc groups, revealing that a high degree of parallel stacking is a key feature in the formation of ordered, crystalline structures. rsc.org The typical spacing between fluorenyl groups in these assemblies has been evaluated to be approximately 3.6–5.0 Å. rsc.org Furthermore, theoretical models can rationalize deviations in assembly behavior among different Fmoc-amino acid derivatives, attributing them to factors like side-chain branching and its effect on packing and solvent interactions. rsc.org
Table 1: Computational Methods in the Study of Fmoc-Derivative Assemblies
| Computational Method | Key Insights Provided | Relevant Findings for Fmoc-Derivatives |
|---|---|---|
| Coarse-Grained Molecular Dynamics (CG-MD) | Elucidates mechanisms of self-assembly over long timescales; predicts morphological transitions under different solvent conditions. rsc.orgrsc.orgresearchgate.net | Demonstrates control of morphologies through solvent variation; shows formation of fiber-like structures with increasing water content. rsc.org |
| Atomistic Molecular Dynamics (MD) | Provides detailed information on intermolecular interactions, bond distances, and angles; evaluates the stability of assembled structures. rsc.orgresearchgate.net | Confirms π-π stacking as a central interaction; evaluates fluorenyl spacing distances (3.6–5.0 Å); reveals the role of hydrogen bonding. rsc.orgresearchgate.net |
| Powder X-ray Diffraction (PXRD) Simulation | Compares simulated packing patterns with experimental data to determine molecular arrangements in crystalline or semi-crystalline states. chemrxiv.org | Helps identify different polymorphs and their formation under various conditions (e.g., changes in pH). chemrxiv.org |
Deeper Understanding of the Influence of D-Chirality on Molecular Interactions and Bioactivity
The chirality of a molecule—its "handedness"—is a fundamental property that dictates its three-dimensional structure and, consequently, its interactions within a chiral environment, such as the biological systems of living organisms. rsc.orgabcr.com Most naturally occurring amino acids are of the L-configuration. The use of the D-enantiomer, as in this compound, introduces significant changes to molecular geometry, which can profoundly influence its interaction profile and subsequent bioactivity. rsc.org
When a D-amino acid is incorporated into a peptide sequence or a self-assembling system, the orientation of its side chain is reversed relative to its L-counterpart. mdpi.com This inversion can alter the molecule's affinity for solvents, its packing in a crystal lattice, and its binding to biological targets like proteins and enzymes, which are themselves chiral. rsc.orgmdpi.com The specificity of enzymatic activity, for example, is highly dependent on the chirality of the substrate. abcr.com
The distinct properties of D-enantiomers are evident in various analytical and biological contexts. In chiral chromatography, for instance, the separation of D- and L-enantiomers of Fmoc-amino acids is possible because they exhibit different affinities for the chiral stationary phase. mdpi.comoup.com Studies have shown that for many Fmoc-amino acids, the D-form elutes at a different time than the L-form, indicating a difference in the stability of the transient complexes they form with the chiral selector. oup.com This differential interaction is a direct consequence of their non-superimposable 3D structures. This principle is critical in drug discovery, where one enantiomer of a chiral drug may exhibit the desired therapeutic effect while the other could be inactive or even detrimental. rsc.org Therefore, the D-chirality of this compound is a critical design feature that can be exploited to create novel materials and bioactive molecules with specific, tailored properties.
Table 2: General Comparison of L- and D-Chiral Amino Acid Derivatives
| Feature | L-Amino Acid Derivatives | D-Amino Acid Derivatives |
|---|---|---|
| Prevalence in Nature | Predominant form in proteins and biological systems. | Rare in nature, but found in some bacterial cell walls and certain peptides. |
| Proteolytic Stability | Generally susceptible to degradation by natural proteases. | Often exhibit high resistance to enzymatic degradation, leading to increased biostability. researchgate.net |
| Interaction with Chiral Environments | Interacts in a specific, evolutionarily defined manner with biological macromolecules (e.g., receptors, enzymes). rsc.org | Interacts differently with biological targets, potentially leading to altered or novel bioactivity. rsc.orgmdpi.com |
| Supramolecular Assembly | Can form right-handed helical structures in peptides. | Can induce opposite-handedness (left-handed) helices or other unique supramolecular architectures. |
Elucidation of Self-Assembly Mechanisms of Fmoc-Protected Amino Alcohols and Their Derivatives
The self-assembly of Fmoc-protected amino alcohols like this compound is a spontaneous process where individual molecules organize into ordered, hierarchical nanostructures. nih.govnih.gov This phenomenon is driven by a delicate balance of noncovalent interactions. beilstein-journals.org The Fmoc group, originally used as a protecting group in peptide synthesis, plays a dual role here, acting as a powerful driver for self-assembly due to its large, hydrophobic, and aromatic nature. nih.govrsc.org
The general mechanism involves the aggregation of the Fmoc-amino alcohol monomers into initial clusters, which then grow into larger, more complex architectures such as nanofibers, nanoribbons, or vesicles. nih.govresearchgate.net These fibrils can subsequently entangle or cross-link to form a three-dimensional network capable of entrapping large amounts of solvent, leading to the formation of supramolecular gels. The process can be initiated or controlled by external triggers such as a change in solvent composition (e.g., adding water to a solution in an organic solvent), a shift in pH, or a change in temperature. rsc.orgnih.govrsc.org These triggers modulate the solubility of the monomers and the balance of intermolecular forces, thereby directing the assembly pathway toward a specific morphology. chemrxiv.orgrsc.org
A key parameter characterizing the self-assembly of amphiphilic molecules like this compound is the critical micelle concentration (CMC). The CMC is the specific concentration above which monomers begin to aggregate into stable supramolecular structures, or micelles. prolekare.czacs.org Determining the CMC provides fundamental insight into the thermodynamics of the self-assembly process and the stability of the resulting aggregates.
The CMC can be influenced by various factors, including the chemical structure of the molecule (e.g., length of an alkyl chain), temperature, and the composition of the solvent. prolekare.cz For example, the addition of short-chain alcohols to an aqueous solution can act as a co-solvent and alter the CMC of a surfactant. prolekare.cz While a specific CMC value for this compound is not available in the surveyed literature, studies on similar Fmoc-amino acid derivatives show that self-assembly can occur at concentrations as low as the millimolar (mM) range.
The formation and morphology of the aggregates are typically studied using a combination of microscopic and spectroscopic techniques. Optical microscopy, phase-contrast microscopy, and scanning electron microscopy (SEM) are used to visualize the resulting structures, which can range from flower-like morphologies to fibers and tubes. researchgate.netresearchgate.netchemrxiv.org Studies on Fmoc-L-leucine, the carboxylic acid analogue of Fmoc-L-leucinol, have shown that it can form flower-like structures at room temperature, which transform into small tube-like structures upon heating. researchgate.netchemrxiv.org These studies highlight that both concentration and temperature are critical variables that dictate the final architecture of the self-assembled material. researchgate.netchemrxiv.org
Table 3: Factors Influencing Aggregate Formation of Fmoc-Derivatives
| Factor | Influence on Self-Assembly | Example Observation |
|---|---|---|
| Concentration | Affects the type and morphology of the resulting structure; assembly occurs above the CMC. | Fmoc-Valine forms flower-like morphologies at lower concentrations and fiber-like assemblies at higher concentrations. researchgate.netchemrxiv.org |
| Temperature | Can induce morphological transitions by providing thermal energy for structural rearrangement. rsc.org | Heating can change Fmoc-Leucine assemblies from flower-like to tube-like structures. researchgate.netchemrxiv.org |
| Solvent Composition | Alters monomer solubility and the balance of intermolecular forces, controlling the assembly pathway. rsc.org | Increasing water content in a THF solution of Fmoc-amino acids induces the formation of fibers. rsc.org |
| pH | Changes the protonation state of ionizable groups, affecting electrostatic interactions and solubility. rsc.org | pH-switch methods are commonly used to trigger hydrogelation from different Fmoc-amino acids. nih.govrsc.org |
The self-assembly of Fmoc-protected amino alcohols is governed by a symphony of noncovalent interactions. beilstein-journals.org The primary driving forces are a combination of hydrophobic effects and π-π stacking interactions, supplemented by hydrogen bonding. rsc.orgnih.gov
π-π Stacking: The fluorenyl group is a large, planar aromatic system. These groups from adjacent molecules can stack on top of each other, an interaction known as π-π stacking. rsc.orgrsc.orgnih.gov This aromatic interaction is a powerful and highly directional force that imparts order to the self-assembled structures, often leading to the formation of well-defined fibers and ribbons. rsc.orgresearchgate.net Coarse-grained molecular dynamics simulations have confirmed that π-π stacking is a central non-covalent interaction supporting the assembly of Fmoc-derivatives. rsc.orgrsc.org
Hydrogen Bonding: While hydrophobic and π-π interactions are often dominant, hydrogen bonds also play a crucial role. researchgate.netbeilstein-journals.org The carbamate (B1207046) linkage in the Fmoc group (-O-CO-NH-) and the hydroxyl group (-OH) of the leucinol moiety can act as both hydrogen bond donors and acceptors. researchgate.netalfa-chemistry.com These interactions contribute to the stability and specific arrangement of molecules within the assembled nanostructure, often helping to form β-sheet-like arrangements in peptide-based systems. nih.gov
The interplay of these forces—the hydrophobic push to aggregate, the specific stacking of aromatic rings, and the directional nature of hydrogen bonds—dictates the final, stable supramolecular architecture of this compound assemblies. beilstein-journals.orgnih.gov
Table 4: Key Noncovalent Interactions in the Self-Assembly of Fmoc-Derivatives
| Interaction Type | Contributing Molecular Moiety | Role in Self-Assembly |
|---|---|---|
| Hydrophobic Interactions | Leucine (B10760876) side chain (isobutyl group); Fluorenyl group. rsc.org | Primary driving force for aggregation in aqueous media to minimize contact with water. rsc.orgrsc.orgbeilstein-journals.org |
| π-π Stacking | Fluorenyl group. rsc.orgnih.gov | Provides directional stability and order, leading to the formation of elongated, fibrous structures. rsc.orgresearchgate.net |
| Hydrogen Bonding | Carbamate group (-O-CO-NH-); Hydroxyl group (-OH). researchgate.net | Stabilizes the assembly by forming specific, directional intermolecular links; contributes to the internal structure of fibrils. beilstein-journals.orgnih.gov |
Future Directions and Emerging Research Avenues for Fmoc D Leucinol
Fmoc-D-leucinol, a chiral amino alcohol derivative, is a significant building block in synthetic chemistry, particularly in the field of peptide and peptidomimetic design. The strategic placement of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the D-enantiomer of leucinol provides a versatile scaffold for creating complex molecular architectures. Emerging research continues to expand its utility, focusing on refining synthetic routes, discovering novel material applications, and integrating it into sophisticated biological assays.
Q & A
Q. How can researchers design comparative studies between this compound and other Fmoc-amino alcohols?
- Methodological Answer : Use a FINER (Feasible, Interesting, Novel, Ethical, Relevant) framework:
- Feasible : Compare ≤5 analogs with incremental log P differences.
- Novel : Focus on understudied D-amino acid effects on gelation.
- Ethical : Exclude in vivo testing until biocompatibility is confirmed.
- Relevant : Link findings to drug delivery or tissue engineering applications.
Pairwise ANOVA identifies significant differences in gel properties (p<0.05) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
